Structural Differentiation: Mono-O-methyloxime vs. Bis-Dioxime Analogs
This compound is a mono-O-methyloxime, differing fundamentally from the highly optimized bis-dioxime series (e.g., BC2059) that achieved β-catenin IC₅₀ values <10 nM in a TOPFLASH reporter assay [1]. In the bis-dioxime series, the presence of two oxime groups was critical for sub-100 nM potency; the mono-oxime or mono-O-methyloxime analogs were either inactive or orders of magnitude less potent (exact values for this specific congener were not publicly reported, indicating likely inactivity or exclusion from the publication's effective series) [1]. The target compound therefore represents a distinct chemotype with unvalidated pharmacology.
| Evidence Dimension | β-Catenin Inhibition Potency (TOPFLASH Luciferase Reporter) |
|---|---|
| Target Compound Data | Not reported in public literature; likely inactive or sub-micromolar based on SAR trends from the class. |
| Comparator Or Baseline | Optimized bis-dioxime (e.g., compound 14 in Ref [1]): IC₅₀ < 10 nM |
| Quantified Difference | >100-fold difference (estimated lower boundary; direct data absent). |
| Conditions | HEK293T cells, TOPFLASH luciferase reporter assay. |
Why This Matters
A procurement decision for a β-catenin inhibitor must be based on target engagement data; this compound lacks such validation and is not a suitable substitute for a bis-dioxime lead.
- [1] Soldi, R. et al. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors. J. Med. Chem. 2015, 58, 15, 5854–5862. DOI: 10.1021/acs.jmedchem.5b00460. View Source
